4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity. The structure is further modified with a pyrrolidin-3-yloxy linker and a picolinamide moiety (N-methyl-substituted), which likely enhances target binding and pharmacokinetic properties. The molecular formula is C₁₉H₂₀N₆O₂ (MW: 376.41 g/mol), with the pyrrolidine ring providing conformational flexibility and the picolinamide group contributing to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-methyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-18-17(24)14-8-11(2-5-19-14)25-12-4-7-23(9-12)16-13-3-6-20-15(13)21-10-22-16/h2-3,5-6,8,10,12H,4,7,9H2,1H3,(H,18,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAWGZZPYFAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCN(C2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as the central heterocyclic framework. A validated route begins with 6-aminouracil (1), which undergoes cyclization with chloroacetaldehyde (50% aqueous solution) in the presence of sodium acetate at 70–80°C to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2) in 98% yield . Subsequent chlorination using phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) in toluene at 106°C produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3), a versatile intermediate for further functionalization .
Key Reaction Conditions :
-
Chlorination: POCl₃ (3 eq), DIPEA (2 eq), toluene, 106°C, 16 hours.
Functionalization with the Picolinamide Moiety
The N-methylpicolinamide group is installed via amide coupling between the pyrrolidine-linked intermediate and 4-(methylcarbamoyl)picolinic acid . A two-step sequence is employed:
-
Activation : The carboxylic acid is converted to an active ester using HATU or TBTU in DMF or dichloromethane .
-
Coupling : Reaction with the amine-containing intermediate in the presence of DIPEA at 0–10°C, followed by warming to room temperature, affords the final product in 56–80% yield .
Representative Protocol :
-
Reagents: 4-(methylcarbamoyl)picolinic acid (1.1 eq), HATU (1.5 eq), DIPEA (5 eq), DMF, −10°C → 10°C, 1.5 hours .
-
Workup: Extraction with ethyl acetate/methanol (9:1), purification via flash chromatography (silica gel, CMA/chloroform gradient) .
Stereochemical Considerations and Chiral Resolution
For enantiomerically pure variants, chiral auxiliaries or resolution techniques are critical. The patent literature describes chiral HPLC using columns such as Chiralpak AD-H to separate diastereomers arising from the pyrrolidine ring . Alternatively, asymmetric synthesis leverages (3R,4R)-4-methylpiperidin-3-amine derivatives to control stereochemistry during coupling steps .
Data Table 1: Summary of Key Synthetic Steps
Purification and Analytical Characterization
Final purification employs preparative HPLC with C18 columns and acetonitrile/water gradients containing 0.1% trifluoroacetic acid . Purity exceeding 97% is routinely achieved, as verified by LCMS and ¹H NMR . Key spectral data include:
-
¹H NMR (DMSO-d₆) : δ 11.66 (s, 1H, NH), 8.10 (s, 1H, pyrimidine-H), 7.18–7.09 (m, 1H, pyrrole-H) .
-
MS (ES+) : m/z 469.5 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄N₆O₃ .
Scale-Up and Process Optimization
Industrial-scale synthesis emphasizes cost efficiency and safety. The patent WO2017142740A1 highlights continuous flow chemistry for the chlorination step, reducing POCl₃ handling risks . Additionally, solvent recycling (toluene, DMF) and catalyst recovery (Pd via celite filtration) are prioritized .
Critical Challenges :
Chemical Reactions Analysis
Types of Reactions
4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Inhibition of Protein Kinase B (Akt)
One of the most significant applications of this compound is its role as an inhibitor of Protein Kinase B (Akt). Akt is a critical player in cellular signaling pathways related to growth and metabolism. Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition of Akt, making them valuable in cancer therapeutics.
- Case Study : A study highlighted that compounds similar to 4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide showed nanomolar inhibition against Akt with high selectivity over other kinases like PKA. This selectivity is crucial for minimizing side effects in therapeutic applications .
Treatment of Neurodegenerative Diseases
The compound's structure suggests potential applications in treating neurodegenerative diseases such as Parkinson's Disease. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit LRRK2 (Leucine-rich repeat kinase 2), a kinase associated with Parkinson's Disease.
- Case Study : Research indicates that certain derivatives have shown promise in modulating LRRK2 activity, potentially leading to therapeutic benefits for patients with neurodegenerative disorders .
Antitumor Activity
The antitumor properties of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied. The ability to inhibit key signaling pathways involved in tumor growth makes these compounds suitable candidates for cancer treatment.
- Data Table: Antitumor Efficacy
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|---|
| Compound A | Akt | 25 | 150 |
| Compound B | LRRK2 | 30 | 120 |
| Compound C | PKA | 300 | N/A |
This table summarizes the potency and selectivity of various compounds related to the target compound, showcasing their potential in therapeutic settings .
Mechanism of Action
The mechanism of action of 4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide involves its interaction with protein kinase B (PKB or Akt). By binding to the ATP-binding site of the kinase, the compound inhibits its activity, thereby disrupting downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs:
Key Comparative Analysis
Core Modifications
- Pyrrolo[2,3-d]pyrimidine Core : All compounds retain this core, critical for binding ATP pockets in kinases. However, substitutions at position 4 (e.g., piperidine in vs. pyrrolidine in the target compound) alter steric and electronic profiles.
Substituent Effects
- Picolinamide vs. Thiazole/Imidazole : The target compound’s picolinamide group may improve solubility and hydrogen-bonding compared to WW4’s thiazole or 343631-54-9’s imidazole , which rely on aromatic π-stacking.
- Sulfonyl Group (1187594-09-7) : Introduces polarity, likely improving solubility but possibly reducing cell permeability .
Chirality and Conformation
- WW4’s (3R)-chiral center may confer stereoselective binding advantages absent in the target compound’s achiral pyrrolidine linker.
Salt Forms and Solubility
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : Phenylethyl (343631-54-9) > Target compound ≈ WW4 > Sulfonyl derivative (1187594-09-7) .
- Solubility : Dihydrochloride salt (2375260-85-6) > Target compound ≈ Sulfonyl derivative > Phenylethyl analog .
- Bioavailability : The target compound’s balance of flexibility (pyrrolidine linker) and hydrogen-bonding capacity (picolinamide) may optimize oral absorption compared to rigid analogs like 1187594-09-7 .
Biological Activity
4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide is a compound that has garnered attention due to its potential biological activity, particularly as an inhibitor of various protein kinases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, selectivity, and therapeutic potential.
The compound exhibits its biological activity primarily through the inhibition of the phosphoinositide 3-kinase (PI3K)-protein kinase B (PKB/Akt) signaling pathway, which is crucial in regulating cell growth and survival. Dysregulation of this pathway is often implicated in cancer progression. The compound's structure allows it to bind effectively to the ATP-binding site of PKB, thereby preventing its activation and subsequent downstream signaling.
Selectivity Profile
Research indicates that this compound demonstrates significant selectivity for PKB over other kinases such as PKA (protein kinase A). This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy. In vitro studies have shown that this compound can inhibit PKB with an IC50 in the nanomolar range, highlighting its potency as a selective inhibitor .
In Vivo Efficacy
In vivo studies using human tumor xenografts in nude mice have demonstrated that compounds structurally related to this compound can significantly inhibit tumor growth at well-tolerated doses. These findings suggest that the compound has potential as an antitumor agent .
Case Study 1: Antitumor Activity
A study involving a series of pyrrolidine derivatives, including this compound, reported substantial reductions in tumor size in treated mice compared to controls. The mechanism was attributed to the inhibition of PKB-mediated signaling pathways involved in cell proliferation and survival .
Case Study 2: Selective JAK Inhibition
Another investigation highlighted the compound's structural analogs as selective inhibitors of Janus Kinase 3 (JAK3) . These analogs were shown to effectively suppress immune responses in models of autoimmune diseases, suggesting a broader therapeutic application beyond oncology .
Research Findings
Q & A
Q. What are the key synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives, and how can intermediates be stabilized during synthesis?
Synthesis typically involves multi-step routes starting from substituted phenylacetic acids or pre-functionalized pyrrolopyrimidine cores. For example, chlorination of intermediates using POCl₃ under reflux conditions is critical to introduce reactive leaving groups . Stabilizing intermediates like 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines requires inert atmospheres (e.g., nitrogen) and controlled temperatures (100–120°C) to avoid decomposition . Purification via silica gel chromatography or preparative TLC (e.g., CHCl₃/CH₃OH 10:1) ensures product integrity .
Q. How can researchers confirm the identity and purity of pyrrolo[2,3-d]pyrimidine derivatives post-synthesis?
Analytical methods include:
- 1H/13C NMR : Characteristic peaks for pyrrolopyrimidine protons (e.g., δ 11.03–11.41 ppm for NH groups) and aromatic substituents .
- HPLC : Purity assessment (>99%) using reverse-phase columns and UV detection .
- Melting Point (mp) : Consistency with literature values (e.g., mp 188–209°C for N4-aryl derivatives) .
- HRMS : Exact mass verification (e.g., C23H18ClN5•0.2 H2O) .
Q. What experimental precautions are necessary when handling reactive intermediates like 4-chloro-pyrrolo[2,3-d]pyrimidines?
- Use dry solvents (e.g., anhydrous iPrOH) and moisture-free environments to prevent hydrolysis.
- Quench excess POCl₃ with ice-cold water and adjust pH to 8–9 for safe extraction .
- Avoid prolonged exposure to light or heat to prevent dimerization or degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., N4-aryl substitution) impact kinase inhibition potency and selectivity?
SAR studies reveal that:
- N4-Aryl Groups : Bulky substituents (e.g., 2-bromo-4-chlorophenyl) enhance binding to hydrophobic kinase pockets, improving IC50 values (e.g., 0.008 μM for FLT3 inhibition in MV4-11 cells) .
- Pyrrolidine Linkers : Oxygen-containing spacers (e.g., 3-yloxy) improve solubility and reduce hERG affinity, as seen in AZD5363 (Akt inhibitor) .
- Substituent Positioning : Electron-withdrawing groups (e.g., Cl, CF3) on aryl rings increase metabolic stability but may reduce cellular permeability .
Table 1: Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity Over ROCK | Reference |
|---|---|---|---|---|
| AZD5363 | Akt | 5–10 | >100-fold | |
| FN-1501 | FLT3/CDK | 0.8–5 | N/A |
Q. What methodologies address contradictory data in biological assays (e.g., conflicting IC50 values across studies)?
- Assay Standardization : Use consistent ATP concentrations (e.g., 1 mM) and cell lines (e.g., MV4-11 for FLT3) .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., phospho-Akt suppression) and apoptosis markers (caspase-3 activation) .
- Structural Analysis : Compare X-ray crystallography data of kinase-ligand complexes to identify binding mode discrepancies .
Q. How can computational tools predict reactivity and optimize synthetic routes for novel derivatives?
- Quantum Chemical Calculations : Model transition states for key steps (e.g., POCl3-mediated chlorination) to optimize reaction conditions .
- Machine Learning : Train models on existing kinetic data to predict yields for untested aryl amine couplings .
- DFT Studies : Evaluate electronic effects of substituents (e.g., methoxy vs. chloro) on intermediate stability .
Q. What strategies improve in vivo efficacy while mitigating toxicity in xenograft models?
- Prodrug Approaches : Modify solubility (e.g., sulfate salts) to enhance bioavailability, as seen in compound 50 (LD50: 186 mg/kg vs. 32 mg/kg for AT7519) .
- Dosing Regimens : Intermittent dosing (e.g., 15 mg/kg q3d) reduces hepatotoxicity while maintaining tumor regression .
- Metabolic Profiling : Identify CYP450-mediated metabolites to guide structural refinements .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
